フルチカゾン二量体不純物

説明

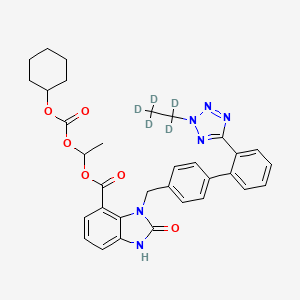

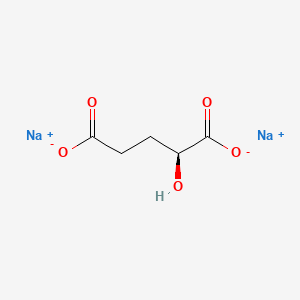

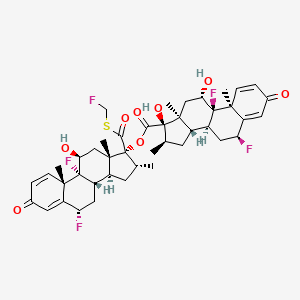

It is a dimeric impurity of Fluticasone Propionate

科学的研究の応用

皮膚科への応用

フルチカゾンは、コルチコステロイドとして、皮膚炎や乾癬に関連する炎症やそう痒の症状を軽減するために一般的に使用されます . フルチカゾンの不純物プロファイルには、二量体不純物が含まれ、これらの皮膚科治療の安全性と有効性を確保するために重要です。不純物に関する研究により、副作用を軽減した、より洗練され、標的を絞った治療法の開発につながる可能性があります。

呼吸器治療

フルチカゾンの鼻腔内製剤は、アレルギー性鼻炎や非アレルギー性鼻炎の症状を管理するために使用されています . 二量体不純物の研究は、呼吸器系の病状に対する一貫した治療効果を提供する、より安定した製剤の開発に不可欠な、フルチカゾンの分解経路と安定性について理解するのに役立ちます。

喘息管理

フルチカゾンは、喘息の治療のために経口でも投与されます . 二量体不純物を調査することで、薬物の薬物動態と薬力学への影響を評価できます。この研究は、喘息治療薬の剤形とレジメンの最適化に貢献し、患者の転帰を改善することができます。

分析方法の開発

二量体を含むフルチカゾン不純物の同定と定量は、医薬品の品質管理にとって重要です . 超高速調製精製液体クロマトグラフィー(UFPLC)などの高度な分析方法を開発することで、これらの不純物の分離と特性評価を改善し、薬物の純度と安全性を確保することができます。

新規薬物化合物の合成

フルチカゾン不純物の合成と特性を理解することは、新規薬物化合物の発見に役立ちます . 二量体不純物に関する研究は、独自の作用機序を持つ新しい治療薬を合成するために利用できる、ステロイド化学の新規な側面を明らかにする可能性があります。

天然物発見

フルチカゾン不純物を分離および同定するために使用される技術は、天然物の活性成分の発見に適用できます . このアプリケーションは、天然由来の代替治療法の開発につながる可能性のある、コルチコステロイド様活性を有する新しい天然化合物を発見する可能性を秘めています。

作用機序

Fluticasone Dimer Impurity, also known as 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate, is a dimeric impurity of Fluticasone Propionate . Fluticasone Propionate is a corticosteroid with comparatively high receptor affinity and topical activity .

Target of Action

Fluticasone Propionate, the parent compound of Fluticasone Dimer Impurity, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of inflammatory responses .

Mode of Action

Fluticasone propionate, its parent compound, works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . In vitro experiments show Fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .

Biochemical Pathways

Fluticasone Propionate affects the biochemical pathways related to inflammation. By binding to glucocorticoid receptors, it inhibits the release of inflammation-causing substances . This leads to a reduction in inflammation and related symptoms in conditions such as asthma and dermatoses .

Pharmacokinetics

Fluticasone propionate, its parent compound, has been shown to have a total systemic bioavailability of approximately 17% when administered as a single dose by dry powder inhaler .

Result of Action

Its parent compound, fluticasone propionate, has been shown to reduce inflammation and related symptoms in conditions such as asthma and dermatoses .

生化学分析

Biochemical Properties

The Fluticasone Dimer Impurity interacts with various enzymes, proteins, and other biomolecules. The primary pathway involves the removal of the S-fluoromethyl carbothioate group, yielding the 17β carboxylic acid . Other pathways include oxidative defluorination, yielding a hydroxyl at the C6 position .

Cellular Effects

It is known that Fluticasone Propionate, from which the dimer impurity is derived, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that Fluticasone Propionate, from which the dimer impurity is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Fluticasone Propionate, from which the dimer impurity is derived, has been extensively studied and shows consistent efficacy versus placebo .

Dosage Effects in Animal Models

The effects of Fluticasone Dimer Impurity at different dosages in animal models have not been reported. Studies on Fluticasone Propionate, from which the dimer impurity is derived, have shown dose-related effects .

Metabolic Pathways

It is known that Fluticasone Propionate, from which the dimer impurity is derived, is extensively metabolized .

Transport and Distribution

It is known that Fluticasone Propionate, from which the dimer impurity is derived, is rapidly absorbed and extensively distributed .

Subcellular Localization

It is known that Fluticasone Propionate, from which the dimer impurity is derived, is rapidly absorbed and extensively distributed .

特性

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZKCEBOBPLPHH-AMISWYLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51F5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220589-37-7 | |

| Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluticasone Propionate EP Impurity G | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。